molecular formula C22H20N2O2S B14703291 1-Benzo[b]phenothiazin-12-yl-2-morpholin-4-ylethanone CAS No. 18587-26-3

1-Benzo[b]phenothiazin-12-yl-2-morpholin-4-ylethanone

Cat. No.: B14703291
CAS No.: 18587-26-3
M. Wt: 376.5 g/mol
InChI Key: IJYRCKHDPNXSSJ-UHFFFAOYSA-N
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Description

1-Benzo[b]phenothiazin-12-yl-2-morpholin-4-ylethanone is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a benzo[b]phenothiazine core linked to a morpholine ring via an ethanone bridge. Its molecular structure endows it with distinct chemical and physical properties, making it a subject of interest in research and industrial applications .

Preparation Methods

The synthesis of 1-Benzo[b]phenothiazin-12-yl-2-morpholin-4-ylethanone typically involves multi-step organic reactions. One common synthetic route includes the condensation of benzo[b]phenothiazine with a morpholine derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity. Industrial production methods may involve large-scale batch processes with stringent control over reaction parameters to ensure consistency and quality .

Chemical Reactions Analysis

1-Benzo[b]phenothiazin-12-yl-2-morpholin-4-ylethanone undergoes various chemical reactions, including:

Scientific Research Applications

1-Benzo[b]phenothiazin-12-yl-2-morpholin-4-ylethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzo[b]phenothiazin-12-yl-2-morpholin-4-ylethanone involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, depending on its binding affinity and the nature of the target. For instance, it may inhibit acetylcholinesterase, thereby affecting neurotransmission in the nervous system .

Comparison with Similar Compounds

Compared to other compounds with similar structures, 1-Benzo[b]phenothiazin-12-yl-2-morpholin-4-ylethanone stands out due to its unique combination of a benzo[b]phenothiazine core and a morpholine ring. Similar compounds include:

Properties

CAS No.

18587-26-3

Molecular Formula

C22H20N2O2S

Molecular Weight

376.5 g/mol

IUPAC Name

1-benzo[b]phenothiazin-12-yl-2-morpholin-4-ylethanone

InChI

InChI=1S/C22H20N2O2S/c25-22(15-23-9-11-26-12-10-23)24-18-7-3-4-8-20(18)27-21-14-17-6-2-1-5-16(17)13-19(21)24/h1-8,13-14H,9-12,15H2

InChI Key

IJYRCKHDPNXSSJ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC(=O)N2C3=CC=CC=C3SC4=CC5=CC=CC=C5C=C42

Origin of Product

United States

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